molecular formula C18H18N4O3 B15178819 2-(((1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)methyl)azo)-4-nitrophenol CAS No. 85409-64-9

2-(((1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)methyl)azo)-4-nitrophenol

Cat. No.: B15178819
CAS No.: 85409-64-9
M. Wt: 338.4 g/mol
InChI Key: AUHGAASRWDDCDD-OEQLELKQSA-N
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Description

EINECS 287-135-0, also known as alkanes, C10-13, chloro, is a group of chlorinated paraffins. These compounds are characterized by their carbon chain lengths, which range from 10 to 13 carbon atoms, and their chlorine content, which can vary significantly. Chlorinated paraffins are widely used in various industrial applications due to their chemical stability, flame retardant properties, and compatibility with many materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorinated paraffins are typically synthesized through the chlorination of n-paraffin or paraffin wax. The process involves the reaction of paraffin hydrocarbons with chlorine gas under controlled conditions. The degree of chlorination can be adjusted by varying the reaction time, temperature, and chlorine concentration. The reaction is usually carried out in the presence of ultraviolet light or a catalyst to initiate and sustain the chlorination process .

Industrial Production Methods

Industrial production of chlorinated paraffins involves large-scale chlorination reactors where n-paraffin or paraffin wax is continuously fed and reacted with chlorine gas. The reaction conditions are carefully monitored to achieve the desired level of chlorination. The resulting chlorinated paraffins are then purified and separated based on their chlorine content and carbon chain length .

Chemical Reactions Analysis

Types of Reactions

Chlorinated paraffins can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chlorinated paraffins have a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of chlorinated paraffins involves their interaction with various molecular targets and pathways. Due to their lipophilic nature, chlorinated paraffins can accumulate in biological membranes and disrupt their structure and function. They can also interact with enzymes and proteins, leading to alterations in cellular processes. The exact molecular targets and pathways involved depend on the specific chlorinated paraffin and its degree of chlorination .

Comparison with Similar Compounds

Chlorinated paraffins can be compared with other similar compounds, such as:

    Polychlorinated biphenyls (PCBs): Both are chlorinated hydrocarbons, but PCBs have a biphenyl structure, while chlorinated paraffins are linear or branched alkanes.

    Polychlorinated naphthalenes (PCNs): Similar to PCBs, PCNs have a naphthalene structure, whereas chlorinated paraffins are alkanes.

    Chlorinated polyethylene (CPE): CPE is a polymer, while chlorinated paraffins are low molecular weight compounds.

Chlorinated paraffins are unique due to their variable carbon chain lengths and degrees of chlorination, which allow for a wide range of applications and properties .

Properties

CAS No.

85409-64-9

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

4-nitro-2-[[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]diazenyl]phenol

InChI

InChI=1S/C18H18N4O3/c1-18(2)13-6-4-5-7-15(13)21(3)17(18)11-19-20-14-10-12(22(24)25)8-9-16(14)23/h4-11,23H,1-3H3/b17-11+,20-19?

InChI Key

AUHGAASRWDDCDD-OEQLELKQSA-N

Isomeric SMILES

CC\1(C2=CC=CC=C2N(/C1=C/N=NC3=C(C=CC(=C3)[N+](=O)[O-])O)C)C

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CN=NC3=C(C=CC(=C3)[N+](=O)[O-])O)C)C

Origin of Product

United States

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